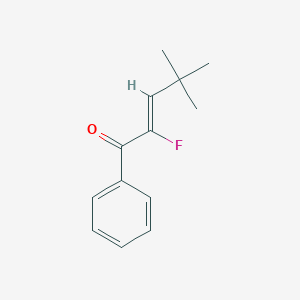

(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one

CAS No.: 101560-11-6

Cat. No.: VC20432030

Molecular Formula: C13H15FO

Molecular Weight: 206.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101560-11-6 |

|---|---|

| Molecular Formula | C13H15FO |

| Molecular Weight | 206.26 g/mol |

| IUPAC Name | (Z)-2-fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one |

| Standard InChI | InChI=1S/C13H15FO/c1-13(2,3)9-11(14)12(15)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |

| Standard InChI Key | SGMHWWWYQRUASY-LUAWRHEFSA-N |

| Isomeric SMILES | CC(C)(C)/C=C(/C(=O)C1=CC=CC=C1)\F |

| Canonical SMILES | CC(C)(C)C=C(C(=O)C1=CC=CC=C1)F |

Introduction

(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one is a fluorinated organic compound characterized by its unique structural configuration. The compound belongs to the class of α,β-unsaturated ketones, which are notable for their reactivity and applications in synthetic chemistry. This article provides an in-depth exploration of its molecular structure, physicochemical properties, synthesis pathways, and potential applications.

Synthesis Pathways

The synthesis of (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one typically involves fluorination reactions and aldol condensation. Below is an example of a general synthetic approach:

-

Starting Materials:

-

4,4-Dimethylpentanone

-

Benzaldehyde

-

Fluorinating agent (e.g., Selectfluor)

-

-

Reaction Steps:

-

An aldol condensation between benzaldehyde and 4,4-dimethylpentanone yields the α,β-unsaturated ketone.

-

Subsequent selective fluorination at the β-position using a fluorinating agent produces the desired compound.

-

This synthesis requires careful control of reaction conditions to ensure the formation of the (Z)-isomer.

Applications

(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one has potential applications in various fields:

-

Pharmaceutical Chemistry:

-

The compound can serve as an intermediate in synthesizing bioactive molecules due to its α,β-unsaturated ketone framework.

-

Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

-

-

Material Science:

-

The presence of fluorine makes it valuable in designing materials with hydrophobic or oleophobic properties.

-

-

Synthetic Organic Chemistry:

-

The compound is used as a precursor for further functionalization in complex molecule synthesis.

-

Computational Studies

Computational methods such as Density Functional Theory (DFT) can be employed to predict the electronic structure and reactivity of (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one. Key findings from computational studies include:

| Parameter | Value/Insight |

|---|---|

| HOMO-LUMO Gap | Indicates moderate reactivity |

| Dipole Moment | Suggests polarity due to fluorine |

| UV–Vis Absorption | Peaks in the UV region due to π→π* transitions |

These insights are critical for understanding its behavior in chemical reactions and potential biological interactions.

Safety and Handling

As with many organic compounds, proper safety measures must be observed when handling (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one:

-

Use appropriate personal protective equipment (PPE), including gloves and goggles.

-

Store in a cool, dry place away from oxidizing agents.

-

Dispose of waste according to local regulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume